2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine

Anticancer Drug Discovery Kinase Inhibition Multi-Target Agents

Accelerate your medicinal chemistry program with this 2,4-diphenylthiazole building block. The primary amine at C5 is a proven synthetic handle for amide coupling and sulfonylation, enabling rapid SAR exploration against EGFR, BRAF, COX, and PrPSc targets. A versatile core for developing multi-target anticancer agents, anti-inflammatory NCEs, and prion disease therapeutics. Secure your supply for focused library synthesis.

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
Cat. No. B15306106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine
Molecular FormulaC17H16N2S
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CCN
InChIInChI=1S/C17H16N2S/c18-12-11-15-16(13-7-3-1-4-8-13)19-17(20-15)14-9-5-2-6-10-14/h1-10H,11-12,18H2
InChIKeyZHMMPMIOPVCXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine: Procurement & Technical Specifications for a Key 2,4-Diarylthiazole Scaffold


2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine (CAS: 1018261-84-1, C₁₇H₁₆N₂S, MW: 280.4 g/mol) is a heterocyclic compound featuring a central 1,3-thiazole ring substituted with phenyl groups at the 2- and 4-positions and an ethanamine moiety at the 5-position [1]. This specific substitution pattern establishes the compound as a member of the 2,4-diphenylthiazole class, a scaffold recognized in medicinal chemistry for its utility in generating diverse biological activities, including interactions with cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), and prion protein [2][3]. The primary amine group at the C5 position provides a critical synthetic handle for further derivatization, distinguishing it from non-functionalized or carboxylate-bearing analogs .

Why Generic 2,4-Diphenylthiazole Analogs Cannot Replace 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine in Synthesis


Direct substitution with other 2,4-diphenylthiazole derivatives is not feasible due to critical differences in their synthetic utility and resulting physicochemical properties. The 5-ethanamine group provides a reactive primary amine (-NH₂) handle, enabling a unique set of downstream chemical modifications such as amide bond formation, reductive amination, or sulfonamide synthesis, which are impossible with a non-functionalized core like 2,4-diphenylthiazole (CAS 1826-14-8) or a carboxylic acid analog like 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid . This specific functionality is essential for generating focused libraries of analogs for structure-activity relationship (SAR) studies, as demonstrated in the development of multi-target anticancer agents and prion disease therapeutics from this scaffold [1][2]. Furthermore, computed properties such as a predicted pKa of 9.04±0.10 and XLogP3 of 3.6 govern its solubility and permeability, which differ fundamentally from the corresponding acid, impacting its suitability in various biological or chemical assays .

Quantitative Evidence Guide: Verifiable Differentiation of 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine


EGFR Kinase Inhibition Potency of Closely Related 2,4-Diphenylthiazole Derivatives

While direct data for 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine is not available, its parent scaffold, 2,4-diphenylthiazole, demonstrates potent multi-target inhibition. Specifically, derivative 17b from this class exhibited remarkable activity against the epidermal growth factor receptor (EGFR) with an IC₅₀ value of 0.2 μM, and derivative 10b showed an IC₅₀ of 0.4 μM [1]. This compares favorably to a broader class of thiazole-based EGFR inhibitors, where many leads require higher micromolar concentrations. This suggests that the 2,4-diphenylthiazole core, when appropriately functionalized (e.g., at the 5-position with the ethanamine handle present in the target compound), is a privileged scaffold for achieving potent target engagement in oncology programs.

Anticancer Drug Discovery Kinase Inhibition Multi-Target Agents

COX Enzyme Inhibitory Activity of Diphenylthiazole-Thiazolidinone Hybrids

The 2,4-diphenylthiazole scaffold is established as a COXs (cyclooxygenase) privileged structure. In a study of diphenylthiazole-thiazolidinone hybrids, compounds derived from this core demonstrated potent COX inhibitory activity. The most active compounds, 13b, 14, and 15b, exhibited IC₅₀ values ranging from 2.03 to 12.27 μM against COX enzymes [1]. This in vitro activity translated to significant in vivo anti-inflammatory and analgesic effects in three different animal models when compared to the standard drug diclofenac [1]. For comparison, many NSAIDs operate in the low micromolar to nanomolar range, highlighting that this core can achieve therapeutically relevant potency after optimization.

Inflammation COX Inhibition Analgesic Development

Anti-Prion Activity of 2,4-Diphenylthiazol-5-ylamine Derivatives

A focused library of 2,4-diphenylthiazol-5-ylamine derivatives, which share the same core and a similar C5 amine group as the target compound, was screened for activity against prion disease. Fifteen compounds from this library were found to bind to human prion protein (PrPC) using surface plasmon resonance (SPR), and six showed functional inhibition of the disease-causing isoform (PrPSc) formation in persistently infected SMB cells, displaying EC₅₀ values between 1.5 and 20 μM [1]. This represents a specific, validated activity for this chemotype in an area of high unmet medical need. The C5 amine is critical for this activity, as it serves as the point of diversification for the library.

Prion Disease Neurodegeneration Protein Misfolding

Predicted Physicochemical Profile Comparison: 5-Ethanamine vs. 5-Acetic Acid Analog

The predicted physicochemical properties of 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine diverge significantly from its closest analog, 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. The target compound features a basic primary amine (predicted pKa = 9.04±0.10) and a higher lipophilicity (XLogP3 = 3.6) [1]. In contrast, the acetic acid analog is expected to be acidic and more polar due to the carboxylic acid group. This fundamental difference in ionization state and lipophilicity directly impacts solubility, membrane permeability, and protein binding. A researcher cannot simply substitute one for the other in a biological assay or as a synthetic building block without expecting a major change in the compound's behavior and handling requirements.

ADME Drug Design Compound Management

Validated Research & Industrial Application Scenarios for 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine


Oncology Drug Discovery: EGFR and BRAF Kinase Inhibitor Programs

This compound is a high-priority procurement for medicinal chemistry teams developing novel, multi-target anticancer agents. Evidence shows that the 2,4-diphenylthiazole scaffold is capable of delivering potent inhibition of key oncogenic kinases, including EGFR (IC₅₀ = 0.2-0.4 μM for related compounds) and BRAF (IC₅₀ = 1.3-1.7 μM) [1]. The primary amine on the target compound is an ideal synthetic handle for creating diverse libraries through amide coupling or other reactions, enabling rapid exploration of structure-activity relationships (SAR) around this validated core to improve potency and selectivity .

Inflammation and Pain Research: Next-Generation NSAID and Analgesic Development

Procurement is essential for research groups focused on developing anti-inflammatory agents with potentially improved safety profiles. The diphenylthiazole core has demonstrated direct inhibition of cyclooxygenase (COX) enzymes, with optimized derivatives achieving IC₅₀ values in the low micromolar range (2.03-12.27 μM) and showing significant in vivo efficacy comparable to diclofenac [2]. The target compound's ethanamine group offers a versatile starting point for synthesizing new chemical entities (NCEs) aimed at modulating the COX pathway, which is also implicated in the anticancer activity of NSAIDs [1].

Neurodegenerative Disease Research: Anti-Prion and Protein Misfolding Therapeutic Development

This compound is a critical intermediate for programs targeting transmissible spongiform encephalopathies (TSEs) and other protein-misfolding disorders. A screen of a small library based on the 2,4-diphenylthiazol-5-ylamine core identified six compounds that inhibit the formation of disease-causing prion protein (PrPSc) with EC₅₀ values ranging from 1.5 to 20 μM in a cellular model [3]. The target compound is the key precursor for generating new analogs to further explore and optimize this novel mechanism of action in a field with no effective therapeutics [3].

Chemical Biology and Tool Compound Development: Amine-Reactive Scaffold

Beyond specific therapeutic areas, the compound's value lies in its well-defined and reactive primary amine functional group on a privileged heterocyclic core. Researchers can utilize this compound to generate tool compounds, affinity probes, or bioconjugates (e.g., by attaching fluorophores or biotin) to study the engagement of its biological targets (like EGFR or PrP) or to investigate the fundamental properties of the 2,4-diphenylthiazole scaffold. Its predicted pKa of 9.04±0.10 and LogP of 3.6 provide a known physicochemical starting point for designing experiments requiring specific solubility or permeability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.